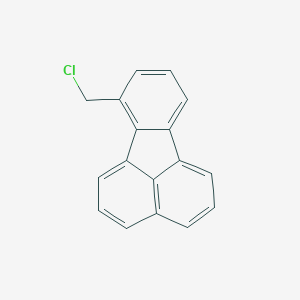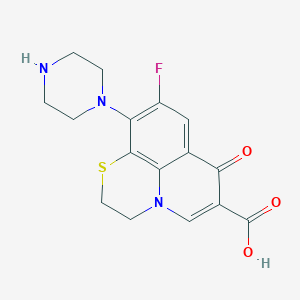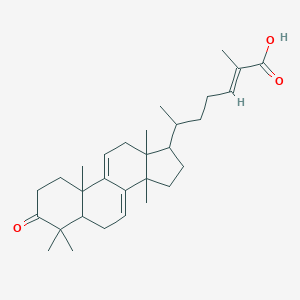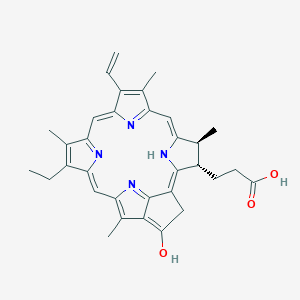
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is commonly known as cis-Tetramethyldioxolane-4-carboxaldehyde.
Wirkmechanismus
The mechanism of action of cis-Tetramethyldioxolane-4-carboxaldehyde is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various nucleophiles. It is also known to be a good dienophile and can undergo Diels-Alder reactions with various dienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cis-Tetramethyldioxolane-4-carboxaldehyde have not been extensively studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract. It is also a potential mutagen and carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cis-Tetramethyldioxolane-4-carboxaldehyde in lab experiments is its high reactivity and selectivity. It can be used in a wide range of reactions, including asymmetric catalysis and Diels-Alder reactions. However, one of the limitations of using this compound is its toxicity, which requires special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the use of cis-Tetramethyldioxolane-4-carboxaldehyde in scientific research. One of the areas of interest is the development of new chiral ligands for asymmetric catalysis. Another area of interest is the synthesis of new pharmaceutical intermediates and natural products. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and dendrimers.
Conclusion:
In conclusion, cis-Tetramethyldioxolane-4-carboxaldehyde is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and selectivity make it a valuable reagent for the synthesis of various organic compounds. However, its toxicity requires special handling and disposal procedures. There are several future directions for the use of this compound in scientific research, including the development of new chiral ligands, pharmaceutical intermediates, natural products, and materials.
Synthesemethoden
The synthesis of cis-Tetramethyldioxolane-4-carboxaldehyde involves the reaction of tetramethyl-1,3-dioxolane with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium at a temperature of 0-5°C. The yield of the reaction is around 50%.
Wissenschaftliche Forschungsanwendungen
Cis-Tetramethyldioxolane-4-carboxaldehyde has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It is also used in the synthesis of pharmaceutical intermediates and natural products.
Eigenschaften
CAS-Nummer |
106544-44-9 |
|---|---|
Produktname |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-6-8(4,5-9)11-7(2,3)10-6/h5-6H,1-4H3/t6-,8+/m1/s1 |
InChI-Schlüssel |
XYIRIOGOODPXIG-SVRRBLITSA-N |
Isomerische SMILES |
C[C@@H]1[C@](OC(O1)(C)C)(C)C=O |
SMILES |
CC1C(OC(O1)(C)C)(C)C=O |
Kanonische SMILES |
CC1C(OC(O1)(C)C)(C)C=O |
Synonyme |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



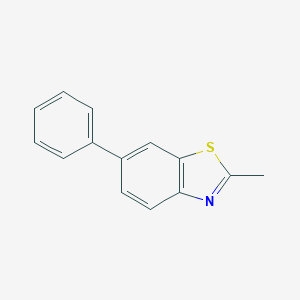

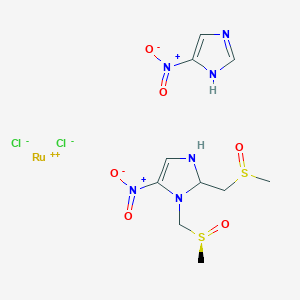
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

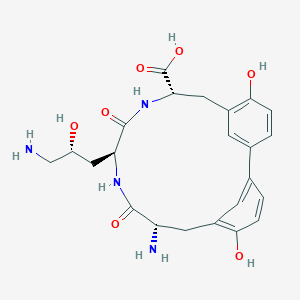
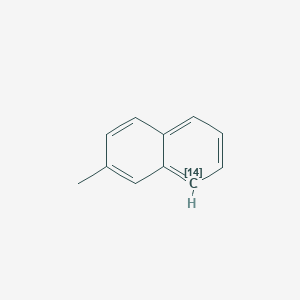
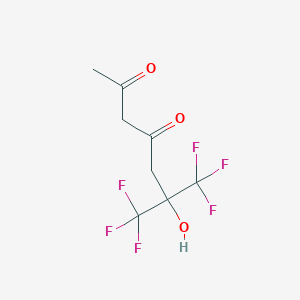
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
